molecular formula C12H10F2N2O3 B13203796 Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13203796
M. Wt: 268.22 g/mol
InChI Key: SDZUOESPLTXSKU-UHFFFAOYSA-N
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Description

CAS Number: 2060058-57-1 Molecular Formula: C₁₂H₁₀F₂N₂O₃ Structure: This compound features a pyrazole ring substituted with a 2,6-difluorophenyl group at position 2 and a 3-oxo group. The methyl ester moiety is attached via an acetoxy linker at position 4 of the pyrazole core .

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 2-[2-(2,6-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H10F2N2O3/c1-19-10(17)5-7-6-15-16(12(7)18)11-8(13)3-2-4-9(11)14/h2-4,6,15H,5H2,1H3

InChI Key

SDZUOESPLTXSKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents on Phenyl Ring Pyrazole Substituents Ester Group Molecular Weight Key Features
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-... (2060058-57-1) 2,6-difluoro 3-oxo Methyl 268.22 g/mol High electronegativity from fluorine; compact ester group
Methyl 2-[2-(2,5-dimethylphenyl)-3-oxo-... (2059954-56-0) 2,5-dimethyl 3-oxo Methyl 260.28 g/mol Electron-donating methyl groups; increased lipophilicity
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-... (2059945-25-2) 2,6-difluoro 3-oxo Ethyl 282.25 g/mol Longer alkyl chain may enhance membrane permeability
2-[2-(2,6-Difluorophenyl)-3-oxo-... acetic acid (2060026-01-7) 2,6-difluoro 3-oxo Carboxylic acid 254.19 g/mol Increased solubility in aqueous media; potential for salt formation

Substituent Effects on the Phenyl Ring

  • Electron-Withdrawing Groups (2,6-Difluoro): The fluorine atoms in 2060058-57-1 create a strong electron-deficient aromatic system, which may enhance binding to biological targets (e.g., enzymes) through dipole interactions or π-stacking.
  • Halogen vs. Alkyl Substituents : Chlorine analogs (e.g., 1153115-13-9) exhibit higher molecular weight and steric bulk compared to fluorine derivatives, which could influence metabolic stability and toxicity profiles .

Ester Group Variations

  • Methyl vs. Methyl esters (e.g., 2060058-57-1) may offer faster metabolic clearance due to easier hydrolysis .
  • Carboxylic Acid Derivative (2060026-01-7) : The free carboxylic acid group increases polarity, making it suitable for ionic interactions in drug-receptor binding. However, its acidic nature may limit blood-brain barrier penetration compared to esterified forms .

Pyrazole Ring Modifications

  • 5-Methyl Substitution : Analogs like 2060045-78-3 introduce a methyl group at position 5 of the pyrazole, adding steric hindrance that could alter conformational flexibility and binding kinetics .

Research Implications and Limitations

  • Hydrogen-bonding patterns inferred from similar pyrazole derivatives suggest that the 3-oxo group may participate in intermolecular interactions, stabilizing crystal lattices .

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